(2,3-13C2)but-2-ynedioic acid

Stable isotope dilution assay LC-MS/MS quantification Internal standard mass shift

(2,3-13C2)but-2-ynedioic acid, also known as acetylene-13C2 dicarboxylic acid, is a stable isotope-labeled analog of but-2-ynedioic acid (acetylenedicarboxylic acid) in which both alkyne carbon atoms (positions 2 and are substituted with carbon-13. It belongs to the class of C4-dicarboxylic acids possessing a central carbon-carbon triple bond (HO2C–C≡C–CO2H) and is supplied as a free acid solid with an isotopic enrichment of 99 atom % 13C and chemical purity of 98% (CP).

Molecular Formula C4H2O4
Molecular Weight 116.04 g/mol
CAS No. 101391-58-6
Cat. No. B3333509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-13C2)but-2-ynedioic acid
CAS101391-58-6
Molecular FormulaC4H2O4
Molecular Weight116.04 g/mol
Structural Identifiers
SMILESC(#CC(=O)O)C(=O)O
InChIInChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)/i1+1,2+1
InChIKeyYTIVTFGABIZHHX-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-13C2)but-2-ynedioic acid (CAS 101391-58-6): A Position-Specific 13C2-Labeled Dicarboxylic Acid for MS and NMR Applications


(2,3-13C2)but-2-ynedioic acid, also known as acetylene-13C2 dicarboxylic acid, is a stable isotope-labeled analog of but-2-ynedioic acid (acetylenedicarboxylic acid) in which both alkyne carbon atoms (positions 2 and 3) are substituted with carbon-13 [1]. It belongs to the class of C4-dicarboxylic acids possessing a central carbon-carbon triple bond (HO2C–C≡C–CO2H) and is supplied as a free acid solid with an isotopic enrichment of 99 atom % 13C and chemical purity of 98% (CP) . The compound exhibits a nominal mass shift of M+2 relative to the unlabeled parent, making it suitable for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry and as a 13C2-synthon in labeled compound synthesis [2].

Why Unlabeled But-2-ynedioic Acid or Alternative Isotopologues Cannot Replace (2,3-13C2)but-2-ynedioic Acid in Quantitative MS and Tracer Studies


Generic substitution among but-2-ynedioic acid isotopologues is not feasible because the analytical value of a stable isotope-labeled standard is determined by three interdependent factors: the magnitude of the mass shift (Δm), the specific position(s) of the isotopic label, and the chemical form (free acid vs. salt). The unlabeled compound (CAS 142-45-0) provides no mass shift (M+0), rendering it indistinguishable from endogenous or matrix analyte in MS-based quantification and precluding its use as an SIL-IS [1]. The single-13C variant (acetylenedicarboxylic acid-1-13C disodium salt, M+1, Δm ≈ 1.003 Da) offers only a one-dalton separation, which in complex biological matrices risks spectral overlap with the natural abundance M+1 isotopologue of the unlabeled analyte (approximately 4.5% relative intensity for C4), thereby degrading limit of quantification (LOQ) and accuracy . Furthermore, the disodium salt form of the mono-13C variant introduces counter-cation considerations that may interfere with downstream synthetic or chromatographic workflows where the free acid is required . The (2,3-13C2)but-2-ynedioic acid addresses all three limitations simultaneously: it provides a clean M+2 shift, places the label on the metabolically informative alkyne backbone rather than the carboxyl groups, and is supplied as the free acid solid.

Quantitative Differentiation Evidence: (2,3-13C2)but-2-ynedioic acid vs. Closest Isotopologue and In-Class Comparators


Mass Shift Advantage: M+2 (13C2) vs. M+1 (Single 13C) vs. M+0 (Unlabeled) for SIL-IS Quantification Accuracy

In stable isotope dilution mass spectrometry, the isotopic internal standard must exhibit a mass shift sufficient to avoid spectral overlap with the natural abundance isotopologue distribution of the unlabeled analyte. (2,3-13C2)but-2-ynedioic acid provides an M+2 mass shift (exact monoisotopic mass 116.00202 Da vs. 113.99531 Da for the unlabeled compound), corresponding to a Δm of +2.0067 Da [1][2]. In contrast, the commercially available single-13C variant (acetylenedicarboxylic acid-1-13C disodium salt, Sigma 665223) provides only an M+1 shift (Δm ≈ +1.0034 Da) . For a C4H2O4 analyte, the natural abundance M+1 isotopologue constitutes approximately 4.5% of the monoisotopic peak intensity (primarily from 13C, with minor contributions from 2H and 17O), meaning that an M+1 internal standard channel can experience up to ~4.5% cross-contribution from the analyte signal at typical analytical concentrations. An M+2 shift reduces this interference to <0.1% (natural M+2 abundance), improving LOQ and precision in complex matrices .

Stable isotope dilution assay LC-MS/MS quantification Internal standard mass shift

Positional Labeling Specificity: 13C at Alkyne Carbons (C2, C3) Enables Unique Metabolic and Synthetic Fate Tracking Not Possible with Carboxyl-13C Labels

The labeling pattern of (2,3-13C2)but-2-ynedioic acid places both 13C atoms on the acetylene backbone (C≡C), rather than on the carboxyl carbons. This positional specificity is critical when the compound is employed as a synthetic precursor or metabolic probe where the triple bond undergoes transformation. For example, catalytic hydrogenation of the triple bond yields [2,3-13C2]succinic acid, wherein the contiguous 13C–13C bond is preserved, enabling direct observation of 13C–13C spin-spin coupling (1JCC ~30–70 Hz for sp3-sp3 C–C bonds) by NMR and providing an unambiguous isotopomer signature that distinguishes the product from [1,4-13C2]succinate or singly labeled isotopomers [1]. By contrast, a carboxyl-13C-labeled variant (e.g., acetylenedicarboxylic acid-1-13C) would lose the label if decarboxylation occurs during metabolism or chemical transformation, rendering it unsuitable for tracking the carbon skeleton through decarboxylative pathways. The unlabeled compound (CAS 142-45-0) produces no isotopic signature whatsoever [2]. Published 13C NMR data for unlabeled acetylenedicarboxylic acid establish the baseline chemical shifts at δ 78.4 ppm (alkyne C≡C) and δ 162.6 ppm (COOH) in D2O at 298 K, pH 7.4 [3]; the 13C2-labeled analog enhances signal intensity at the alkyne positions by approximately 100-fold relative to natural abundance, enabling detection at substantially lower concentrations.

Metabolic flux analysis 13C tracer Reaction mechanism elucidation

Free Acid Solid Form vs. Disodium Salt: Downstream Synthetic Compatibility and Cation-Free Workflows

(2,3-13C2)but-2-ynedioic acid is supplied as the free acid solid (Sigma-Aldrich 729655), whereas the closest commercial single-13C isotopologue is available only as the disodium salt (Sigma-Aldrich 665223, acetylenedicarboxylic acid-1-13C disodium salt, mp >250 °C) . The free acid form is directly compatible with esterification, amidation, and acid-catalyzed transformations without a preliminary protonation/de-salting step that would risk product loss or isotopic dilution. The disodium salt, by contrast, introduces two equivalents of sodium counter-ions per molecule, which can interfere with metal-sensitive catalytic reactions (e.g., Pd-catalyzed cross-couplings), complicate anhydrous reaction conditions due to hygroscopicity, and require ion-exchange or acidification workflows prior to use as a synthetic building block . The free acid solid is also directly soluble in organic solvents such as diethyl ether [1], facilitating homogeneous reaction conditions for labeled compound synthesis.

Organic synthesis Labeled building block Cation-sensitive chemistry

Isotopic Purity Specification: 99 atom % 13C at Dual Positions Ensures Reliable Isotopologue Distribution for Quantitative MS

The certified isotopic purity of (2,3-13C2)but-2-ynedioic acid is 99 atom % 13C at each of the two labeled positions, with an overall chemical purity of 98% (CP) . For a dual-labeled compound, the probability that both positions are occupied by 13C is (0.99)² = 0.9801, meaning approximately 98% of molecules carry the full 13C2 label. The residual ~2% comprises molecules with single-13C incorporation or unlabeled species. This high enrichment level is comparable to the single-13C disodium salt variant (also 99 atom % 13C, 98% CP) , but the dual-label configuration provides a lower probability of generating unlabeled contaminant molecules compared to a hypothetical single-label scenario at equivalent per-position enrichment, because any molecule missing one label still retains the other and contributes primarily to the M+1 rather than M+0 channel, further reducing interference at the unlabeled analyte mass [1]. For MS-based quantification, this isotopologue distribution profile enables accurate correction for isotopic cross-contribution when calculating analyte-to-internal-standard peak area ratios.

Isotopic enrichment SIL-IS certification Quantitative bioanalysis

13C–13C Spin-Spin Coupling Across the Labeled Triple Bond: A Structural Probe Absent in Singly-Labeled or Unlabeled Variants

The contiguous 13C–13C labeling at the acetylenic positions (C2≡C3) in (2,3-13C2)but-2-ynedioic acid generates a directly observable one-bond 13C–13C spin-spin coupling (1JCC) across the triple bond. Typical 1JCC values for sp-hybridized carbon pairs in acetylenes range from approximately 170–220 Hz, providing a distinctive satellite pattern in the 13C NMR spectrum that serves as an unequivocal structural fingerprint [1]. This coupling is entirely absent in both the unlabeled compound (where the probability of two adjacent 13C nuclei is ~0.012%) and the mono-13C carboxyl-labeled variant (where the single label is separated from other carbons by two or more bonds, yielding only small long-range couplings of <5 Hz) . The BMRB reference spectrum of unlabeled acetylenedicarboxylic acid confirms singlet resonances for both alkyne (δ 78.375) and carboxyl (δ 162.627) carbons [2]. For the 13C2-labeled compound, the alkyne resonance appears as a doublet (or AB quartet depending on chemical shift difference) with 1JCC ~170–220 Hz, providing direct measurement of the triple bond integrity and enabling unambiguous assignment in complex reaction mixtures or biological matrices.

13C NMR spectroscopy JCC coupling Structural elucidation

Storage and Handling: Refrigerated Solid Stability vs. Ambient-Sensitive Alternatives

(2,3-13C2)but-2-ynedioic acid is specified for storage at 2–8 °C as a solid . The unlabeled acetylenedicarboxylic acid can be stored at ambient temperature but decomposes at 175–176 °C (or 180–187 °C depending on source) . The labeled compound's refrigerated storage recommendation reflects standard practice for high-value stable isotope-labeled compounds to minimize any thermal degradation pathways over extended storage periods. The free acid solid form avoids the hygroscopicity concerns associated with the disodium salt variant, which may absorb atmospheric moisture during repeated opening, potentially affecting weighing accuracy for quantitative MS standard preparation . For procurement planning, the refrigerated storage requirement necessitates cold-chain shipping consideration but is consistent with standard practices for labeled compound inventory management.

Compound storage Stability Procurement logistics

Application Scenarios Where (2,3-13C2)but-2-ynedioic acid Provides Demonstrable Advantage Over Alternative Isotopologues


Quantitative LC-MS/MS Bioanalysis of Acetylenedicarboxylic Acid or Its Metabolites Using Stable Isotope Dilution

In regulated bioanalytical laboratories quantifying acetylenedicarboxylic acid or its downstream metabolites (e.g., succinate, fumarate, maleate) in plasma, urine, or tissue homogenates, the M+2 mass shift provided by (2,3-13C2)but-2-ynedioic acid minimizes natural abundance cross-interference to <0.1% at the internal standard channel, compared to ~4.5% for an M+1 internal standard . This reduction in isobaric interference directly translates to improved assay precision at the lower limit of quantification (LLOQ), which is critical for pharmacokinetic and toxicokinetic studies where acetylenedicarboxylic acid is monitored as a drug metabolite or biomarker. The free acid form permits direct preparation of stock solutions in aqueous or polar organic solvents without cation interference artifacts in the electrospray ionization source .

Synthesis of 13C2-Labeled Succinate, Fumarate, and Maleate via Catalytic Hydrogenation for Hyperpolarized MRI and Metabolic Flux Studies

Catalytic semi-hydrogenation of (2,3-13C2)but-2-ynedioic acid yields [2,3-13C2]succinic acid or [2,3-13C2]fumaric/maleic acid, all retaining the contiguous 13C–13C bond . This synthetic route provides access to 13C2-labeled dicarboxylic acids that are key probes for hyperpolarized 13C MRI (e.g., [1-13C]fumarate and [1-13C]succinate have been demonstrated for tumor imaging), but with the added advantage of dual labeling that enables 13C–13C J-coupling-based polarization transfer experiments and isotopomer analysis by NMR . The Ledovskaya et al. (2020) methodology confirms that acetylene-13C2 serves as a universal 13C2-synthon for atom-economic labeling of organic molecules, establishing the synthetic precedent for this approach [3].

Mechanistic Elucidation of Alkyne-Containing Compound Reactivity Using 13C–13C Coupling as a Structural Probe

For research groups studying the reaction mechanisms of acetylenedicarboxylic acid derivatives (e.g., Diels-Alder cycloadditions, nucleophilic additions to the triple bond, or metal-catalyzed transformations), the (2,3-13C2) isotopologue provides a unique spectroscopic handle: the 1JCC coupling across the triple bond (~170–220 Hz) reports directly on the hybridization state and connectivity of the labeled carbons . Disappearance of this coupling upon reaction provides unambiguous evidence of triple bond transformation, while its retention confirms the acetylenic core remains intact. Neither the unlabeled compound (natural abundance 13C–13C pairs occur in only ~0.012% of molecules) nor the carboxyl-13C mono-labeled variant can provide this binary structural diagnostic . This application leverages the BMRB-established baseline 13C NMR chemical shift data (δ 78.4 ppm C≡C, δ 162.6 ppm COOH) for spectral interpretation [3].

Preparation of 13C2-Labeled Dimethyl Acetylenedicarboxylate (DMAD) for Click Chemistry and Cycloaddition Studies

Esterification of (2,3-13C2)but-2-ynedioic acid with methanol yields [2,3-13C2]dimethyl acetylenedicarboxylate (DMAD), a highly reactive dienophile and dipolarophile widely used in Diels-Alder reactions, 1,3-dipolar cycloadditions, and click chemistry . The 13C2 label in the resulting DMAD enables tracking of the alkyne moiety through multi-step synthetic sequences by both MS (M+2 mass tag) and NMR (13C–13C coupling pattern), providing unambiguous confirmation of regiochemistry in cycloaddition products. The free acid form of the starting material is essential for direct Fischer esterification without the need for prior de-salting that would be required if starting from the disodium salt variant . This scenario is supported by the established use of acetylenedicarboxylic acid as a precursor to DMAD in organic synthesis [3].

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